3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(10-3-1-7-13-9-10)6-5-11-4-2-8-15-11/h1-9H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGZMQHTNOCVLZ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19575-04-3 | |
| Record name | NSC112913 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC71924 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with pyridin-3-ylacetic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone linker to a saturated propyl chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one" are not available in the search results, the compound (specifically as (2E)-3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one) and similar compounds have applications in chemistry, biology, medicine, and industry.
General Information
(2E)-3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one has the molecular formula and a molecular weight of 199.205 g/mol .
Scientific Research Applications
The compound (2E)-3-(furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one, which is similar in structure, has several applications in scientific research:
- Chemistry It can be used as a building block for synthesizing more complex organic molecules.
- Biology It can be investigated for potential biological activities, such as antimicrobial or anticancer properties. Chalcones, which are structurally related (1,3-diaryl-2-propen-1-ones), have demonstrated potential in vitro and in vivo activity against cancers via multiple mechanisms, including cell cycle disruption, autophagy regulation, apoptosis induction, and immunomodulatory and inflammatory mediators .
- Medicine It can be explored for potential therapeutic effects and as a lead compound for drug development.
- Industry It can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
The mechanism of action of (2E)-3-(furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects, and its structure allows it to participate in various biochemical pathways, potentially leading to therapeutic outcomes.
Other research indicates that derivatives of β-keto-enol grafted on pyridine and furan moieties have been designed and synthesized . Additionally, 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones can be transformed to prop-2-en-1-ones via oxidative furan dearomatization/2-ene-1,4,7-triones cyclization .
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Features
The pyridin-3-yl group introduces a nitrogen atom capable of hydrogen bonding and π-π stacking, while the furan ring contributes electron-rich regions. Crystallographic data for structurally similar compounds (e.g., indole-based chalcones) reveal planar or slightly twisted conformations depending on substituents .
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Electronic Differences
- Pyridine vs. Phenyl Substituents : The pyridin-3-yl group in the target compound enhances hydrogen-bonding capacity compared to phenyl-substituted analogs (e.g., compounds in ). This may improve binding to biological targets like tyrosinase or DNA.
- Electron-Withdrawing Groups : Nitro- or bromo-substituted derivatives (e.g., ) exhibit increased electrophilicity, altering reactivity in nucleophilic additions or redox reactions.
- Planarity : Indole-based chalcones (e.g., ) show a twist angle of ~3.47° between furan and indole rings, while pyridine-containing analogs likely exhibit different conformational dynamics due to steric and electronic effects.
Biological Activity
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one, also known as (2E)-3-(furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one, is a compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its antiproliferative effects and mechanisms of action based on recent research findings.
- Chemical Formula : C₁₂H₉NO₂
- Molecular Weight : 199.205 g/mol
- CAS Number : 18461-28-4
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's effectiveness is often measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.075 | Induces apoptosis via ROS generation |
| HeLa (Cervical) | 0.058 | Modulates p53 pathway and increases death receptor expression |
| A549 (Lung) | 0.069 | Promotes oxidative stress leading to cell death |
The studies show that the compound effectively reduces cell viability in these lines, primarily through mechanisms involving reactive oxygen species (ROS) and modulation of apoptotic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound increases ROS levels within cancer cells, leading to oxidative damage and subsequent apoptosis.
- Cell Cycle Arrest : It has been observed that treatment with this compound results in cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Modulation of Apoptotic Pathways : The compound enhances the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors, thereby tipping the balance towards apoptosis.
Study on MDA-MB-231 Cells
In a study focusing on breast cancer cells (MDA-MB-231), treatment with this compound resulted in an IC50 value of 0.075 µM. The study highlighted that the compound's mechanism involved increased ROS production, which was confirmed by a reduction in cell viability upon antioxidant pretreatment with N-acetylcysteine (NAC) .
Study on HeLa Cells
Another investigation demonstrated that this compound could significantly reduce cell viability in HeLa cells with an IC50 value of 0.058 µM. The study indicated that the compound activates the p53 signaling pathway, which is crucial for regulating the cell cycle and inducing apoptosis .
Q & A
Q. What synthetic methodologies are optimal for preparing 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via Claisen-Schmidt condensation between pyridine-3-carbaldehyde and 2-acetylfuran under basic conditions. Key parameters include:
- Solvent choice : Ethanol or methanol are preferred due to their polarity and ability to dissolve both aldehydes and ketones .
- Catalysts : Alkaline catalysts like NaOH or KOH (10–20 mol%) enhance enolate formation, critical for the condensation step .
- Temperature : Reactions are conducted under reflux (70–80°C) for 6–12 hours to ensure completion .
- Workup : Acidification with dilute HCl precipitates the product, which is recrystallized from ethanol for purification (yield: 60–75%, purity >95% by HPLC) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the enone structure, with characteristic signals:
- α,β-unsaturated ketone : ¹H NMR δ 7.8–8.2 ppm (pyridyl protons), δ 6.5–7.5 ppm (furan protons); ¹³C NMR δ 185–190 ppm (C=O) .
- Double bond : ¹H NMR coupling constant J = 15–16 Hz (trans-configuration) .
- IR spectroscopy : Strong C=O stretch at 1650–1680 cm⁻¹ and C=C stretch at 1600–1620 cm⁻¹ .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
Q. How does X-ray crystallography elucidate the stereoelectronic properties of this compound?
Single-crystal X-ray studies reveal:
- Planarity : The enone system (C=O–C=C) is nearly planar, with dihedral angles of 7.89–12.96° between the pyridyl and furan rings .
- Hydrogen bonding : C–H···O interactions stabilize the crystal lattice, with bond lengths of 2.6–2.8 Å .
- Packing : Centrosymmetric dimers form via π-π stacking (interplanar distance: 3.4–3.8 Å), influencing solubility and stability .
Advanced Research Questions
Q. How do DFT calculations predict the electronic and nonlinear optical (NLO) properties of this compound?
- Geometry optimization : B3LYP/6-31G(d) methods align with experimental bond lengths (C=O: 1.22 Å vs. 1.24 Å experimentally) .
- Frontier orbitals : HOMO-LUMO gap (3.8 eV) indicates charge-transfer potential, with the LUMO localized on the pyridyl ring and HOMO on the furan-enone system .
- NLO properties : First hyperpolarizability (β₀) of 1.2 × 10⁻³⁰ esu suggests utility in optoelectronics, driven by π-conjugation .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Vibrational mode analysis : Compare DFT-calculated IR frequencies (scaled by 0.961) with experimental peaks. Discrepancies >20 cm⁻¹ may indicate anharmonicity or solvent effects .
- Solvent modeling : Incorporate PCM (Polarizable Continuum Model) in DFT to mimic ethanol’s dielectric environment, improving agreement for NMR chemical shifts .
Q. How does molecular docking predict the pharmacological potential of this compound?
- Target selection : Docking into enzymes (e.g., COX-2, EGFR kinase) using AutoDock Vina identifies binding affinities (ΔG: −8.5 to −9.2 kcal/mol) .
- Key interactions :
- Hydrogen bonds between the pyridyl N and catalytic residues (e.g., Arg120 in COX-2).
- π-Stacking of the furan ring with hydrophobic pockets .
- Validation : MD simulations (100 ns) assess binding stability (RMSD <2.0 Å) .
Q. What experimental approaches validate the compound’s reactivity in nucleophilic/electrophilic reactions?
- Michael addition : React with amines (e.g., piperidine) in THF at 0°C to form β-amino ketone derivatives (yield: 70–80%) .
- Epoxidation : Treat with m-CPBA in dichloromethane to yield epoxide analogs, monitored by TLC (Rf shift from 0.5 to 0.3) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
